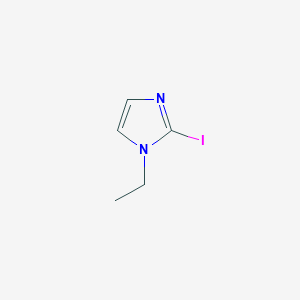
1-Ethyl-2-iodo-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-iodo-1h-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position and an iodine atom at the second position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-iodo-1h-imidazole typically involves the iodination of 1-ethylimidazole. One common method is the reaction of 1-ethylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by distillation or crystallization and further purified using industrial-scale chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-iodo-1h-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 1-ethylimidazole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include 1-ethyl-2-azidoimidazole, 1-ethyl-2-thioimidazole, and 1-ethyl-2-methoxyimidazole.
Oxidation Reactions: Products include 1-ethyl-2-formylimidazole and 1-ethyl-2-carboxyimidazole.
Reduction Reactions: The major product is 1-ethylimidazole.
Scientific Research Applications
1-Ethyl-2-iodo-1h-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-iodo-1h-imidazole is largely dependent on its ability to interact with biological molecules. The iodine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The ethyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The compound can also act as a ligand, binding to metal ions and affecting their catalytic activity.
Comparison with Similar Compounds
1-Methyl-2-iodo-1h-imidazole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2-bromo-1h-imidazole: Similar structure but with a bromine atom instead of an iodine atom.
1-Ethyl-2-chloro-1h-imidazole: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness: 1-Ethyl-2-iodo-1h-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine and chlorine analogs. The larger atomic radius and higher electronegativity of iodine make it more reactive in substitution and reduction reactions, and its lipophilicity enhances its biological interactions.
Properties
Molecular Formula |
C5H7IN2 |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
1-ethyl-2-iodoimidazole |
InChI |
InChI=1S/C5H7IN2/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3 |
InChI Key |
QGFRYYXBQJCUJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219174.png)
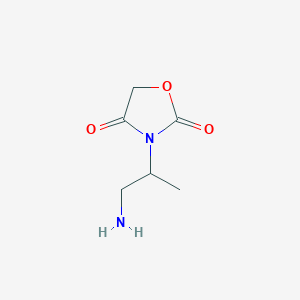
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)
![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)
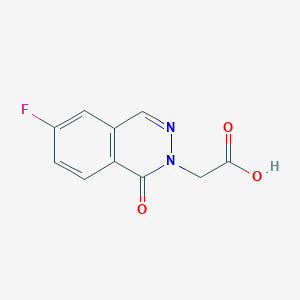

![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
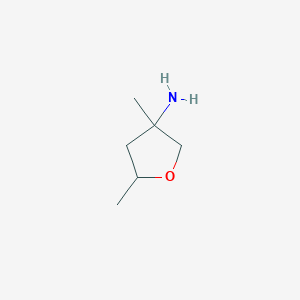
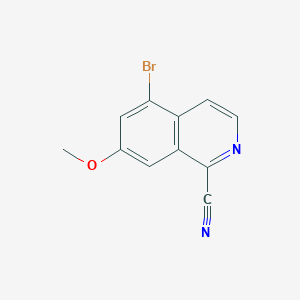
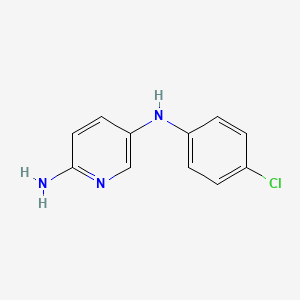
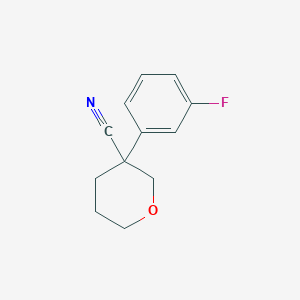

![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
amine](/img/structure/B13219244.png)
